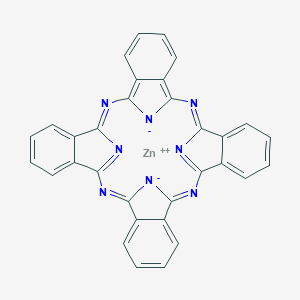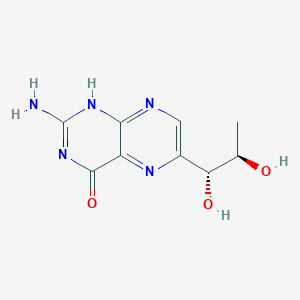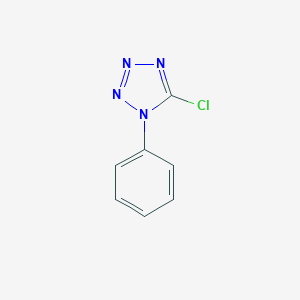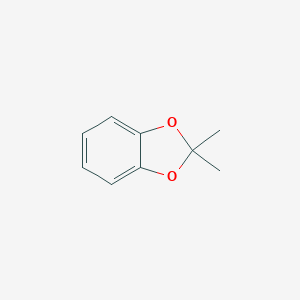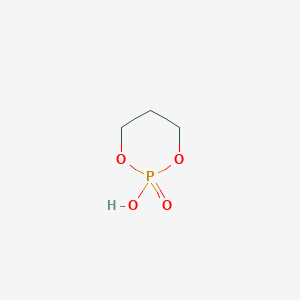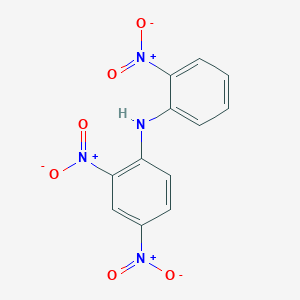
2,4-Dinitro-N-(2-nitrophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-N-(2-nitrophenyl)aniline, commonly known as DNNA, is a synthetic compound that has gained significant attention in the scientific community for its wide range of applications. DNNA belongs to the group of nitroanilines, which are widely used in the production of dyes, pigments, and other chemical intermediates. DNNA is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and benzene.
作用机制
The mechanism of action of DNNA is not well understood. However, it is believed that DNNA acts as an electron acceptor and can form charge-transfer complexes with electron-donating molecules. This property of DNNA makes it an ideal candidate for use in organic electronics.
生化和生理效应
There is limited information available on the biochemical and physiological effects of DNNA. However, studies have shown that DNNA can cause DNA damage and induce oxidative stress in cells. DNNA has also been shown to have toxic effects on aquatic organisms.
实验室实验的优点和局限性
DNNA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DNNA is also relatively inexpensive compared to other organic semiconductors. However, DNNA has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous environments. DNNA is also sensitive to light and air, which can cause degradation over time.
未来方向
There are several future directions for research on DNNA. One area of research is the development of new synthetic methods for DNNA that are more efficient and environmentally friendly. Another area of research is the investigation of the toxicological effects of DNNA on humans and other organisms. Additionally, research can be conducted on the use of DNNA in the production of new organic electronic devices with improved performance and stability.
Conclusion
In conclusion, DNNA is a synthetic compound that has potential applications in the field of organic electronics. It can be synthesized by the nitration of 2-nitroaniline or the diazotization of 2-nitroaniline followed by coupling with 2-nitrophenol. DNNA has been used as a building block for the synthesis of organic semiconductors and has potential applications in the production of OLEDs, OPVs, and OFETs. However, further research is needed to fully understand the mechanism of action and potential toxicological effects of DNNA.
合成方法
DNNA can be synthesized by the nitration of 2-nitroaniline with a mixture of nitric and sulfuric acid. The resulting 2,4-dinitroaniline is then reduced with sodium dithionite to produce DNNA. The synthesis of DNNA can also be achieved by the diazotization of 2-nitroaniline followed by coupling with 2-nitrophenol.
科学研究应用
DNNA has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which are used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). DNNA has also been used as a dopant in the synthesis of conductive polymers, which have potential applications in the field of energy storage.
属性
CAS 编号 |
14434-10-7 |
|---|---|
产品名称 |
2,4-Dinitro-N-(2-nitrophenyl)aniline |
分子式 |
C12H8N4O6 |
分子量 |
304.21 g/mol |
IUPAC 名称 |
2,4-dinitro-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)8-5-6-10(12(7-8)16(21)22)13-9-3-1-2-4-11(9)15(19)20/h1-7,13H |
InChI 键 |
RHTGPRLQFAYVBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
其他 CAS 编号 |
14434-10-7 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



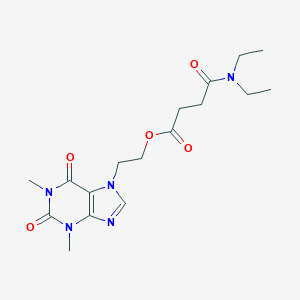
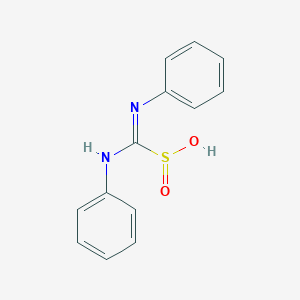

![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
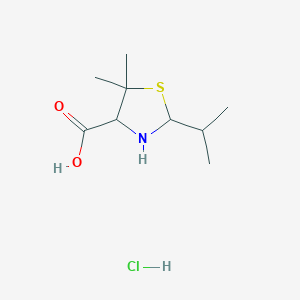
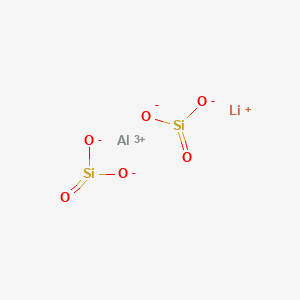
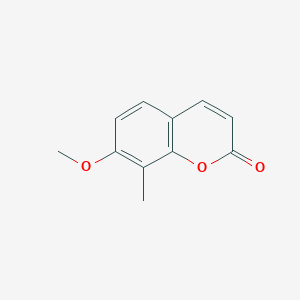
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
